2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anthracen-9-yl-1,1,1-trifluorobut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O/c1-2-17(22,18(19,20)21)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h1,3-11,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRAVYWIDSZYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 9 Anthryl 1,1,1 Trifluorobut 3 Yn 2 Ol and Its Derivatives
Retrosynthetic Dissection and Key Precursors
A retrosynthetic analysis of 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol logically disconnects the molecule at the carbon-carbon bond between the anthracene (B1667546) ring and the carbinol carbon. This primary disconnection points to two key precursors: a 9-anthryl-containing nucleophile or electrophile and a trifluoromethylated carbonyl compound bearing an alkyne.
A more common and practical approach involves the disconnection of the C-C triple bond, suggesting an alkynylation reaction. The most direct retrosynthetic route breaks down the target molecule into 9-anthryl trifluoromethyl ketone and an ethynylating agent. This approach is advantageous as it builds the chiral center and the butynol (B8639501) moiety in a single, convergent step.
The key precursors identified through this analysis are:
9-Anthryl trifluoromethyl ketone (1-(9-anthryl)-2,2,2-trifluoroethanone): This electrophilic precursor contains the bulky anthracene group and the electron-withdrawing trifluoromethyl group, which activates the carbonyl for nucleophilic attack.
Ethynylating reagents: These can include ethynyl (B1212043) Grignard reagents (e.g., ethynylmagnesium bromide), ethynyllithium, or trimethylsilylacetylene, which can be used in various metal-catalyzed coupling reactions.
An alternative, though potentially less direct, retrosynthesis could involve the initial formation of a trifluoromethylated propargyl alcohol, which is then coupled to a 9-substituted anthracene derivative. This would require functionalization of the propargyl alcohol for a subsequent cross-coupling reaction.
Alkynylation Strategies for Constructing the Trifluorobut-3-yn-2-ol Moiety
The formation of the tertiary alcohol containing both a trifluoromethyl group and an alkyne is a critical step. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Grignard and Organolithium Reagent-Mediated Alkynylation Reactions
The addition of organometallic reagents to ketones is a fundamental method for creating tertiary alcohols. khanacademy.org Grignard and organolithium reagents are powerful nucleophiles capable of adding to the electrophilic carbonyl of a trifluoromethyl ketone. youtube.com
Specifically, the reaction of 9-anthryl trifluoromethyl ketone with an ethynyl Grignard reagent, such as ethynylmagnesium bromide, would directly yield the desired this compound. This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be employed. youtube.com Ethynyllithium, prepared by the deprotonation of acetylene (B1199291) with a strong base like n-butyllithium, would readily add to the ketone.
Table 1: Representative Conditions for Organometallic Alkynylation of Ketones
| Reagent | Substrate | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethynylmagnesium bromide | Aromatic trifluoromethyl ketone | THF | 0 °C to rt | Good to Excellent |
Metal-Catalyzed Coupling Approaches for C-C Triple Bond Formation
Modern synthetic chemistry offers a variety of metal-catalyzed reactions for the formation of carbon-carbon bonds. While direct alkynylation with organometallic reagents is often efficient, catalytic methods can offer advantages in terms of functional group tolerance and milder reaction conditions.
Copper-catalyzed trifluoromethylation of terminal alkynes has been reported, showcasing the utility of copper in forming C(sp)-CF3 bonds. beilstein-journals.org While this is the reverse of the required transformation, it highlights the compatibility of these functional groups with metal catalysis. More relevantly, copper-catalyzed additions of terminal alkynes to carbonyl compounds, sometimes in the presence of a chiral ligand for enantioselective synthesis, are known.
Palladium and other transition metals can also catalyze the coupling of terminal alkynes with various partners. However, for the direct addition to a ketone, these are less common than the stoichiometric organometallic additions.
Introduction of the 9-Anthryl Group
The incorporation of the bulky and electronically distinct 9-anthryl moiety requires careful consideration of the synthetic strategy.
Strategies for Coupling Anthracene Derivatives
The 9-position of anthracene is the most reactive site for many electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. acs.orgacs.org This inherent reactivity can be exploited for the synthesis of 9-substituted anthracenes.
One of the most common methods for preparing the key precursor, 9-anthryl trifluoromethyl ketone, would be through a Friedel-Crafts acylation reaction. Anthracene can be acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl3). The reaction generally proceeds with high regioselectivity for the 9-position.
Alternatively, a 9-lithioanthracene, generated by deprotonation of 9-bromoanthracene (B49045) or by direct metallation of anthracene, could be reacted with a trifluoroacetylating electrophile. Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach an anthryl group to a suitable substrate. rsc.org For instance, 9-anthraceneboronic acid could be coupled with a trifluoroacetyl-containing partner.
A variety of methods for synthesizing substituted anthracenes have been developed, including metal-catalyzed reactions with alkynes and intramolecular cyclizations, which can provide access to diverse anthracene derivatives. beilstein-journals.orgnih.gov
Regioselectivity and Functional Group Compatibility
As mentioned, the 9- and 10-positions of the anthracene ring are the most electronically activated and sterically accessible, leading to a high degree of regioselectivity in many reactions. acs.org In Friedel-Crafts reactions, substitution occurs almost exclusively at the 9-position. nih.gov
When planning the synthesis, functional group compatibility is paramount. The trifluoromethyl group is generally robust and stable to many reaction conditions. The hydroxyl group of the final product, however, can be sensitive to acidic or strongly basic conditions and may require protection in subsequent synthetic steps if any are planned. The terminal alkyne also offers a handle for further functionalization, for example, through Sonogashira coupling or click chemistry, but it can also be reactive under certain catalytic conditions.
The steric bulk of the 9-anthryl group can influence the reactivity of the adjacent functional groups. nih.gov In the case of the target molecule, it creates a sterically hindered tertiary alcohol. This steric hindrance should be considered when planning reactions involving this center.
Stereoselective Synthesis of Enantiomeric Forms
The controlled synthesis of individual enantiomers of this compound can be approached through several established asymmetric synthesis strategies. These methods are designed to influence the formation of one enantiomer over the other, leading to an enantiomerically enriched or pure product.
One of the most reliable strategies for asymmetric synthesis involves the use of chiral auxiliaries. researchgate.netwikipedia.orgsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing chirality. scielo.org.mx
For the synthesis of this compound, a plausible chiral auxiliary-based approach would involve the following steps:
Attachment of Auxiliary: A prochiral precursor, such as 9-anthroylformic acid, would be covalently bonded to a chiral auxiliary. Commonly used auxiliaries are often derived from naturally occurring chiral molecules, such as amino acids or terpenes. researchgate.net Evans oxazolidinones are a prominent class of such auxiliaries. sigmaaldrich.comscielo.org.mx
Diastereoselective Reaction: The key carbon-carbon bond-forming reaction would then be performed. In this case, it would be the addition of a trifluoromethylide equivalent and an ethynylide equivalent to the carbonyl group of the anthroyl moiety. The steric and electronic properties of the chiral auxiliary would create a chiral environment, favoring attack from one specific face of the carbonyl, thus leading to the preferential formation of one diastereomer.
Cleavage of Auxiliary: Following the diastereoselective reaction, the chiral auxiliary is cleaved from the product molecule to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused.
The effectiveness of this method is typically high, with many reported reactions achieving excellent levels of diastereoselectivity. researchgate.net
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Aldol reactions, alkylations | High diastereoselectivity, well-defined transition states |
| Camphorsultam | Diels-Alder reactions, alkylations | Crystalline derivatives aid in purification |
| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Readily available, forms diastereomeric salts |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | Broad applicability, high enantiomeric excess |
Asymmetric catalysis is a powerful and efficient method for synthesizing enantiomerically pure compounds. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalyst, typically a metal complex with a chiral ligand, creates a chiral environment for the reaction to occur, thereby directing the stereochemical outcome. iupac.orgnih.gov
For the synthesis of this compound, an asymmetric catalytic approach would likely involve the addition of an organometallic reagent to 9-anthryl trifluoromethyl ketone. A general scheme would be:
Catalyst Formation: A chiral catalyst is formed in situ or pre-formed by reacting a metal precursor (e.g., based on copper, titanium, or zinc) with a chiral ligand. BINOL-derived ligands are known to be effective in catalyzing C-C bond-forming reactions. iupac.org
Catalytic Cycle: The chiral catalyst coordinates with the prochiral ketone, activating it for nucleophilic attack. The chiral ligand environment blocks one face of the ketone, forcing the incoming nucleophile (e.g., an ethynylating agent) to add to the other face.
Product Release: After the C-C bond is formed, the chiral product is released from the catalyst, and the catalyst is regenerated to participate in another catalytic cycle.
This methodology is highly sought after in industrial processes due to its efficiency and the low loading of the often-expensive chiral catalyst required. nih.govresearchgate.net
Table 2: Examples of Asymmetric Catalysis for C-C Bond Formation
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (% ee) |
| BINOL-Titanium Complex | Carbonyl-ene reactions | >95% |
| Copper-Diphosphine Complex | Allylic alkylations with organolithium reagents | Up to 99% |
| Salen-Cobalt Complex | Hydrolytic kinetic resolution | >98% |
While the previous sections describe methods for synthesizing a single enantiomer, it is often necessary to separate enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers). This is particularly relevant for analytical purposes or when a stereoselective synthesis is not feasible or does not provide 100% enantiomeric purity. Chiral chromatography is a primary method for achieving this separation.
For structures analogous to this compound, such as 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), successful enantioseparation has been demonstrated using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). nih.govresearchgate.net
The principle behind chiral chromatography involves the differential interaction of the two enantiomers with a chiral stationary phase. The CSP, which is itself enantiomerically pure, forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation.
For the enantioseparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol, a quinidine-carbamate based chiral stationary phase has been shown to be effective. nih.gov The separation is influenced by the mobile phase composition and other chromatographic conditions. It is highly probable that a similar approach, possibly with optimization of the stationary and mobile phases, would be effective for the enantioseparation of this compound.
Table 3: Chromatographic Conditions for Enantioseparation of an Analogous Compound
| Parameter | Condition |
| Analyte | 2,2,2-Trifluoro-1-(9-anthryl)ethanol |
| Stationary Phase | Silica-bonded quinidine (B1679956) carbamate |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of transient diastereomeric complexes with the CSP |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for elucidating the structure of novel chemical entities. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its electronic structure, functional groups, and atomic nuclei can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and probing the local electronic environment of atoms. For 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its structure.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the anthracene (B1667546) ring, typically in the 7.5-8.5 ppm range. The terminal alkynyl proton (H-C≡) would likely appear as a sharp singlet around 2.5-3.0 ppm. The hydroxyl (-OH) proton signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR: The carbon spectrum would reveal signals for the anthracene carbons (typically 120-135 ppm), the two acetylenic carbons (~70-90 ppm), the chiral quaternary carbon bonded to the hydroxyl group, and the carbon of the trifluoromethyl group. The CF₃ carbon signal would appear as a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine spectrum is expected to show a sharp singlet around -75 to -85 ppm (relative to CFCl₃), confirming the presence of the trifluoromethyl group. rsc.orgncsu.edu
Techniques such as the Nuclear Overhauser Effect (NOE) could be employed to investigate through-space interactions, providing crucial data on the molecule's preferred conformation, particularly the orientation of the anthryl group relative to the butynol (B8639501) side chain. rsc.org Furthermore, specialized methods like Fluorine-Decoupled Carbon Spectroscopy (FDCS) could be used to measure vicinal C-H coupling constants to the CF₃ carbon, offering a powerful alternative for determining stereochemistry at the chiral center. acs.org
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 8.5 | Multiplet | Anthracene aromatic protons |
| ¹H | ~3.0 | Singlet | Acetylenic proton (-C≡C-H ) |
| ¹H | Variable | Broad Singlet | Hydroxyl proton (-OH ) |
| ¹³C | 120 - 135 | Multiple | Anthracene aromatic carbons |
| ¹³C | ~122 (q, ¹JCF ≈ 285 Hz) | Quartet | Trifluoromethyl carbon (C F₃) |
| ¹³C | ~70-75 | Singlet | Quaternary alcohol carbon |
| ¹³C | ~75 (d) | Doublet | Terminal alkynyl carbon (-C ≡CH) |
| ¹³C | ~85 (s) | Singlet | Internal alkynyl carbon (-C≡C H) |
| ¹⁹F | -75 to -85 | Singlet | F ₃C- group |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. azooptics.com The combination of these methods allows for the unambiguous identification of the functional groups present in this compound.
O-H vibrations: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration.
C-H vibrations: Sharp peaks around 3300 cm⁻¹ (alkynyl C-H stretch) and in the 3000-3100 cm⁻¹ region (aromatic C-H stretch) are expected. youtube.com
C≡C vibrations: A weak to medium intensity band for the alkyne C≡C stretch should appear in the 2100-2260 cm⁻¹ range. youtube.com
C-F vibrations: Strong, intense absorption bands are anticipated in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching modes of the trifluoromethyl group. aip.org
Aromatic vibrations: Multiple bands in the 1400-1650 cm⁻¹ region correspond to the C=C stretching vibrations within the anthracene ring system. nih.gov
While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that change the molecule's polarizability. azooptics.com Therefore, the symmetrical vibrations of the anthracene ring may be more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the precise assignment of each observed band. nih.gov
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretch | 3200 - 3600 | IR |
| ≡C-H | Stretch | ~3300 | IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| C≡C | Stretch | 2100 - 2260 | IR, Raman |
| Aromatic C=C | Stretch | 1400 - 1650 | IR, Raman |
| C-F | Stretch | 1100 - 1300 | IR |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₈H₁₁F₃O), the expected exact mass would be precisely calculated and compared to the experimental value, typically with an error of less than 5 ppm.
In addition to confirming the molecular formula, mass spectrometry provides structural information through analysis of fragmentation patterns. For this tertiary alcohol, the molecular ion peak may be weak or absent. chemistrynotmystery.comslideshare.net Common fragmentation pathways would likely include:
α-cleavage: Cleavage of the bonds adjacent to the oxygen-bearing carbon. This could lead to the loss of the trifluoromethyl radical (•CF₃) or the ethynyl (B1212043) radical (•C≡CH), resulting in stable oxonium ions.
Dehydration: The loss of a water molecule (H₂O), leading to a peak at M-18, is a common fragmentation pattern for alcohols. youtube.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org While a crystal structure for this compound is not publicly available, analysis of closely related 9-substituted anthracene derivatives provides valuable insight into the expected solid-state conformation. researchgate.net
The structure would likely be dominated by the steric bulk of the anthracene group, influencing the packing of molecules in the crystal lattice. A key feature would be the dihedral angle between the plane of the anthracene ring and the substituents on the chiral carbon. Intermolecular hydrogen bonding involving the hydroxyl group is highly probable, potentially forming chains or dimeric motifs that dictate the crystal packing. Pi-stacking interactions between the planar anthracene rings of adjacent molecules may also be observed.
Conformational Preferences and Rotational Barriers
Due to the single bond connecting the bulky anthracene group to the chiral center, the molecule can adopt different conformations through rotation around this C9-C2 bond. The stability of these conformers is governed primarily by steric hindrance between the peri-hydrogens (at positions 1 and 8) of the anthracene ring and the substituents (OH, CF₃, C≡CH) on the C2 carbon.
The energy landscape of this rotation can be explored using computational chemistry. These calculations can identify the lowest energy (most stable) conformations and the energy barriers that must be overcome to rotate from one stable conformer to another. libretexts.org The rotational barrier is expected to be significant due to the steric clash, potentially leading to the existence of stable rotational isomers (atropisomers) at low temperatures.
Analysis of Intramolecular Interactions
The conformational preferences of the molecule are also influenced by subtle intramolecular, non-covalent interactions. A key potential interaction is an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group (O-H···F). acs.orgnih.gov The existence and strength of such a bond depend on the geometry of the conformer. If the molecule adopts a conformation where the O-H and C-F bonds are in close proximity, this interaction could provide several kcal/mol of stabilization, significantly influencing the conformational equilibrium. acs.org The presence of such a hydrogen bond can often be detected by a downfield shift of the OH proton in the ¹H NMR spectrum and a shift in the O-H stretching frequency in the IR spectrum. southampton.ac.uk
Electronic Structure and Molecular Orbital Theory Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential tools for predicting the geometric and electronic properties of molecules from first principles. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry for investigating the ground state properties of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy and other properties of a system. The molecular structure of related anthracene (B1667546) compounds has been successfully optimized using DFT methods, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a reliable description of molecular geometries and vibrational frequencies. nih.gov These calculations are foundational for subsequent analyses, such as determining molecular orbital energies and charge distributions.
Ab initio methods are a class of quantum chemistry methods that are based on fundamental principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), aim to solve the Schrödinger equation directly. While computationally more demanding than DFT, they can offer higher accuracy for electronic structure calculations, particularly for excited states and systems where electron correlation is critical. Standard ab initio SCF-LCAO-MO (Self-Consistent Field - Linear Combination of Atomic Orbitals - Molecular Orbital) methods have been effectively used to optimize geometries of complex organic molecules, providing excellent agreement with experimental data where available.
Molecular Orbital Analysis
The behavior of a molecule's outermost electrons is crucial for determining its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Due to the lack of specific published data for 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol, the following table presents illustrative HOMO-LUMO data calculated for a related anthryl compound, bis[(E)-anthranyl-9-acrylic]anhydride, to demonstrate the typical values obtained from such analyses. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -6.04 |
| LUMO | -2.31 |
| Energy Gap (ΔE) | 3.73 |
This is an interactive data table. You can sort and filter the data as needed.
The spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule. For this compound, it is anticipated that the HOMO would be predominantly localized on the electron-rich π-system of the anthracene ring. This region would be the most likely site for electrophilic attack.
Conversely, the LUMO's distribution is expected to be influenced by the electron-withdrawing groups attached to the carbinol center. The highly electronegative fluorine atoms of the trifluoromethyl group and the π-system of the alkyne moiety would likely be significant contributors to the LUMO. Therefore, nucleophilic attack would be favored at the central carbinol carbon and the alkyne group. This separation of the HOMO and LUMO distributions suggests a potential for intramolecular charge transfer upon electronic excitation. nih.gov
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps are plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, the MEP map is expected to show distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the highly electronegative oxygen atom of the hydroxyl group and the three fluorine atoms of the trifluoromethyl group.
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be the most prominent site of positive potential.
Neutral Potential (Green): The aromatic anthracene core would likely exhibit a π-rich region, which can also interact with electrophiles.
This charge distribution highlights the molecule's polar nature and provides a visual guide to its intermolecular interaction capabilities.
Electronic Transitions and Excited State Characterization of this compound
Currently, there is a notable absence of publicly available scientific literature detailing the specific electronic transitions and excited-state characterization of this compound. Comprehensive experimental and computational studies are required to elucidate the photophysical properties of this compound.
Such investigations would typically involve the use of absorption and fluorescence spectroscopy to identify the electronic transitions. Quantum chemical calculations would further aid in assigning these transitions and describing the nature of the excited states. Key parameters that would be determined include:
Absorption and Emission Maxima (λabs and λem): These values indicate the energies of the electronic transitions.
Molar Absorptivity (ε): This measures the probability of a specific electronic transition.
Fluorescence Quantum Yield (Φf): This quantifies the efficiency of the emission process.
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state.
Without dedicated research on this compound, any discussion of its electronic structure and excited-state dynamics would be purely speculative. Future studies are necessary to provide the data required for a thorough analysis.
Table 1: Hypothetical Photophysical Data for this compound
| Parameter | Value | Units |
| Absorption Maximum (λabs) | Data Not Available | nm |
| Molar Absorptivity (ε) | Data Not Available | M-1cm-1 |
| Emission Maximum (λem) | Data Not Available | nm |
| Fluorescence Quantum Yield (Φf) | Data Not Available | - |
| Fluorescence Lifetime (τf) | Data Not Available | ns |
Photophysical Properties and Excited State Dynamics
Fluorescence Emission Characteristics:
Solvatochromism and Environmental Effects on Emission:A systematic study in a range of solvents with varying polarity and proticity would be required to characterize the solvatochromic behavior of the compound. Shifts in the emission maxima would indicate changes in the dipole moment upon excitation and provide information about the nature of the excited state.
Without access to peer-reviewed studies containing this specific experimental data, any attempt to detail the photophysical properties of 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol would be speculative.
Excimer and Exciplex Formation Studies
No published studies specifically detailing the excimer or exciplex formation of this compound were found.
Intramolecular Charge Transfer (ICT) Phenomena
There is no available research data on the intramolecular charge transfer properties of this compound.
Electrochemiluminescence (ECL) Behavior
Specific studies on the electrochemiluminescence behavior of this compound have not been reported in the scientific literature.
Theoretical Modeling of Photophysical Processes
No theoretical modeling studies concerning the photophysical processes of this compound could be located in the available literature.
Reactivity and Reaction Mechanisms of 2 9 Anthryl 1,1,1 Trifluorobut 3 Yn 2 Ol
Structure-Reactivity Relationships
The reactivity of 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol is a direct consequence of its molecular architecture. The electronic and steric properties of the trifluoromethyl (CF₃) and anthryl groups significantly modulate the behavior of the propargylic alcohol and the alkyne functionalities.
Electronic Effects (Inductive and Resonance) of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I). researchgate.netnih.gov This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule.
In this compound, the CF₃ group is attached to the carbinol carbon (C2), the same carbon that bears the hydroxyl group and is adjacent to the alkyne. This positioning has several critical consequences:
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide anion, thereby increasing the acidity of the tertiary alcohol compared to non-fluorinated analogues.
Destabilization of Adjacent Cations: The CF₃ group strongly destabilizes any potential carbocation formation at the adjacent C2 position. This makes reactions proceeding through an Sₙ1-type mechanism involving the departure of the hydroxyl group highly unfavorable. nih.gov
Activation of the Alkyne Moiety: The inductive pull of the CF₃ group reduces the electron density of the alkyne's π-system, making it more electrophilic and thus more susceptible to nucleophilic attack. This electronic deficiency also influences the regioselectivity of addition reactions.
While the inductive effect is dominant, resonance effects are not significant for the CF₃ group itself as it lacks lone pairs to participate in π-delocalization.
Steric Effects Imparted by the Anthryl and Trifluoromethyl Moieties
Steric hindrance refers to the spatial bulk of chemical groups, which can impede the approach of reagents to a reaction center, thereby slowing down or preventing a reaction. numberanalytics.comyoutube.com In this compound, both the 9-anthryl group and, to a lesser extent, the trifluoromethyl group, create a congested environment around the reactive propargylic alcohol and alkyne centers.
The 9-Anthryl Group: The anthracene (B1667546) moiety is a large, planar, and rigid aromatic system. Its position at C2 creates significant steric shielding, limiting access to both the hydroxyl group and the inner carbon of the alkyne. This can hinder the approach of bulky nucleophiles or electrophiles. researchgate.net
The combined steric bulk of these two groups dictates that attacking reagents will likely approach from the least hindered face of the molecule, which is generally the side of the alkyne's terminal hydrogen. This steric congestion significantly influences the feasibility and outcome of substitution, addition, and complexation reactions. numberanalytics.com
| Group | Primary Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Strong Inductive Withdrawal (-I) | Moderate | Increases OH acidity; Destabilizes adjacent carbocations; Activates alkyne toward nucleophiles |
| 9-Anthryl | π-system (can be electron-donating or withdrawing via resonance) | Large | Hinders access to hydroxyl and alkyne groups; Influences reaction stereochemistry |
Reactivity Modulations of the Propargylic Alcohol Functional Group
Propargylic alcohols are versatile functional groups that can undergo a range of reactions, including oxidation, substitution, and rearrangement. nih.govrsc.orgresearchgate.net The reactivity of the alcohol moiety in this compound is uniquely modulated by the adjacent substituents.
Dehydrative substitution reactions, which typically proceed via a propargylic cation intermediate, are significantly affected. researchgate.netnih.gov The strong destabilizing inductive effect of the CF₃ group makes the formation of a tertiary propargylic cation at C2 energetically unfavorable. nih.gov Consequently, reactions that rely on this intermediate will be slow or may proceed through alternative mechanistic pathways. DFT studies on related systems suggest that substituents at the propargylic position play a crucial role in controlling the selectivity of catalyzed substitution reactions. nih.govacs.org The bulky anthryl group would further disfavor pathways requiring backside nucleophilic attack (Sₙ2-type), making direct substitution at the carbinol center challenging.
Transformations Involving the Alkyne Moiety
The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic additions and a key participant in pericyclic reactions.
Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for ring formation, proceeding in a concerted fashion where multiple bonds are formed simultaneously. libretexts.org The alkyne in this compound can act as the "dipolarophile" in 1,3-dipolar cycloadditions, a type of [3+2] cycloaddition. wikipedia.org In these reactions, a 1,3-dipole (a molecule with a three-atom π-system and four π-electrons) reacts with the two π-electrons of the alkyne to form a five-membered heterocyclic ring. researchgate.net
The reactivity of the alkyne as a dipolarophile is enhanced by the electron-withdrawing trifluoromethyl group. This group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dipoles where the primary frontier molecular orbital interaction is between the dipole's HOMO and the dipolarophile's LUMO. wikipedia.org The regioselectivity of the cycloaddition would be strongly influenced by both the electronic polarization of the alkyne and the steric hindrance from the anthryl group, likely favoring the formation of the isomer where the larger part of the dipole adds to the terminal, less-hindered carbon of the alkyne.
Hydration and Hydrohalogenation Reactions
The addition of water (hydration) or hydrogen halides (hydrohalogenation) across an alkyne are classic electrophilic addition reactions.
Hydration: The hydration of alkynes is typically catalyzed by acid and a mercury(II) salt, or by other transition metals like gold. nih.govlibretexts.org For a terminal alkyne, this reaction usually follows Markovnikov's rule, yielding a methyl ketone after the initial enol product tautomerizes. libretexts.org In the case of this compound, the reaction would involve the initial attack of the alkyne on an electrophile. The resulting vinyl cation intermediate would be highly destabilized if the positive charge were to form on the carbon adjacent to the CF₃ group (C3). Therefore, the addition of the electrophile (H⁺) would strongly favor the terminal carbon (C4), placing the carbocation at C3. Subsequent attack by water would lead, after tautomerization, to a β-trifluoromethyl ketone. The strong inductive effect of the trifluoromethyl group can thus exert a powerful directing effect in such additions. rsc.org
Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes also typically follows Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com The addition of one equivalent of HX would lead to a vinyl halide. khanacademy.org The regioselectivity is governed by the stability of the intermediate vinyl carbocation. As with hydration, the proton would add to the terminal carbon to avoid placing a positive charge on the carbon adjacent to the electron-withdrawing CF₃ group.
The reaction with a second equivalent of HX would lead to a geminal dihalide, with both halogens on the same carbon (C3). chemistrysteps.comjove.com The presence of the electron-deficient CF₃ group makes the alkyne less nucleophilic than simple alkyl-substituted alkynes, potentially requiring harsher conditions for the reaction to proceed. researchgate.net
| Reaction | Reagent | Predicted Intermediate | Expected Major Product Type |
|---|---|---|---|
| Hydration | H₂O, H⁺, Hg²⁺ | Vinyl cation at C3 | β-Trifluoromethyl ketone |
| Hydrohalogenation (1 eq.) | HX (e.g., HBr, HCl) | Vinyl cation at C3 | Vinyl halide (halogen at C3) |
| Hydrohalogenation (2 eq.) | Excess HX | Carbocation at C3 (stabilized by halogen) | Geminal dihalide (halogens at C3) |
Transition Metal-Catalyzed Alkyne Transformations
The alkyne functionality in this compound is a versatile handle for a variety of transition metal-catalyzed transformations. The presence of the tertiary alcohol and the trifluoromethyl group significantly influences the electronic and steric environment of the alkyne, impacting its reactivity.
Ruthenium-catalyzed dehydrative propargylation reactions are a known class of transformations for propargylic alcohols. researchgate.net In the case of this compound, a cationic ruthenium catalyst could facilitate the dehydration of the tertiary alcohol, leading to the formation of a reactive propargyl cation. This cation can then be intercepted by a range of nucleophiles. However, the stability of the resulting cation would be a critical factor, with the bulky anthryl group providing some steric hindrance.
Copper-catalyzed reactions are also prominent in the chemistry of trifluoromethylated alkynes. For instance, the stereospecific trifluoromethylation of secondary propargyl sulfonates using copper catalysts has been demonstrated to proceed with high regioselectivity and stereospecificity. nih.govbeilstein-journals.org While this compound is a tertiary alcohol, analogous copper-catalyzed couplings at the alkyne position are conceivable, potentially leading to the formation of more complex molecular architectures.
Indium-catalyzed dehydrative SN1 reactions represent another potential pathway for the functionalization of this molecule. researchgate.net A cationic indium catalyst could promote the formation of a propargyl cation, which could then react with various nucleophiles. The efficiency of such a reaction would likely depend on the ability of the catalytic system to stabilize the transient cationic intermediate. researchgate.net
| Reaction Type | Catalyst/Reagents | Potential Products |
| Dehydrative Propargylation | Ruthenium Catalyst, Nucleophile | Substituted alkynes |
| Alkyne Coupling | Copper Catalyst, Coupling Partner | Functionalized alkynes |
| Dehydrative SN1 Reaction | Indium Catalyst, Nucleophile | Propargylated compounds |
Reactions at the Hydroxyl Group
The tertiary hydroxyl group in this compound is a key site for various chemical modifications. Its reactivity is influenced by the steric bulk of the adjacent anthryl group and the electronic effect of the trifluoromethyl group.
Oxidation and Reduction Pathways
Oxidation: The oxidation of tertiary alcohols is generally challenging under standard conditions. However, the oxidation of secondary α-trifluoromethyl alcohols to the corresponding ketones has been achieved using nitroxide catalysts. thieme.de While direct oxidation of the tertiary alcohol in this compound to a ketone is not feasible without C-C bond cleavage, oxidative transformations involving the alkyne and alcohol functionalities in tandem are possible. For instance, visible light photoredox catalysis has been used to convert propargylic alcohols into β-trifluoromethyl ketones through a cascade of trifluoromethylation and isomerization. lookchem.com
Reduction: The reduction of the hydroxyl group in this compound would lead to the corresponding alkyne. Metal-free reduction methods for α-CF3 propargylic alcohols have been explored. globethesis.com A one-pot reduction of α-trifluoromethylated ketones can furnish the corresponding alcohols with high diastereoselectivity. acs.orgnih.gov This suggests that if the corresponding ketone were accessible, stereoselective reduction to the alcohol would be a viable synthetic route.
| Reaction Type | Reagents/Conditions | Potential Products |
| Oxidation (of related systems) | Nitroxide Catalyst | α-Trifluoromethyl ketones |
| Reduction | Metal-free reducing agents | 2-(9-Anthryl)-1,1,1-trifluorobut-3-yne |
Derivatization and Protecting Group Strategies
The hydroxyl group can be readily derivatized to alter the compound's properties or to protect it during subsequent synthetic steps. Common derivatization reactions include esterification and etherification.
Protecting Group Strategies: Due to the steric hindrance from the anthryl and trifluoromethyl groups, the selection of an appropriate protecting group is crucial. Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of installation and removal under specific conditions. masterorganicchemistry.com For a tertiary alcohol like that in this compound, a bulky silyl chloride such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base would likely be effective. oup.com The choice of protecting group would depend on the conditions of the subsequent reaction steps, with the goal of ensuring orthogonality. libretexts.org
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Silyl Ether (e.g., TBS, TIPS) | R3SiCl, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF), Acid |
| Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine | Acid or Base |
| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (H2, Pd/C) |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is a key determinant of the electronic properties of this compound, and it can also participate in specific chemical transformations.
C-F Bond Functionalization and Activation
The activation of C-F bonds is a challenging but increasingly important area of research. While no specific examples exist for this compound, transition metal-catalyzed activation of a single C-F bond in trifluoromethyl arenes has been reported, leading to the formation of difluoromethyl arenes. rsc.org Such a transformation on the trifluoromethyl group of the target molecule would be highly challenging due to the aliphatic nature of the carbon to which it is attached.
Trifluoromethylation Reactions (as reagent or substrate)
The trifluoromethyl group in this compound makes the molecule a potential building block in the synthesis of other trifluoromethylated compounds. The trifluoromethylated tertiary alcohol motif is of significant interest in medicinal chemistry. nih.gov
While the molecule itself is more likely to be a product of a trifluoromethylation reaction, for instance, through the addition of a trifluoromethyl nucleophile to a suitable precursor, it could potentially serve as a substrate in reactions that modify other parts of the molecule while retaining the trifluoromethyl group. Copper-mediated or -catalyzed oxidative C-H trifluoromethylation of various substrates using nucleophilic trifluoromethylating agents is a well-established methodology. acs.org
Furthermore, the deoxygenative trifluoromethylation of alcohols has been reported using copper metallaphotoredox catalysis, providing a direct route to C(sp³)–CF₃ bonds. nih.gov This suggests that related trifluoromethylated precursors could be synthesized and then elaborated to form structures analogous to this compound.
Reactions of the Anthryl Moiety
The reactivity of the anthracene core in this compound is characteristic of polycyclic aromatic hydrocarbons, dominated by reactions that involve the central 9,10-ring. The substitution at the 9-position with the bulky 1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl group significantly influences the stereochemical and regiochemical outcomes of these reactions. The primary reactions of the anthryl moiety are cycloadditions, particularly the Diels-Alder reaction, and electrophilic aromatic substitutions.
Diels-Alder Reactions and Other Cycloadditions
The anthracene framework serves as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This reactivity is a hallmark of anthracenes and typically occurs across the 9 and 10 positions, leading to the formation of a bicyclic adduct. This preference is driven by the lower loss of aromatic stabilization energy when the reaction occurs at the central ring, compared to one of the terminal rings.
For this compound, the reaction would involve the addition of a dienophile across the 9,10-positions. The substituent at the 9-position is expected to direct the dienophile to the opposite face of the anthracene ring to minimize steric hindrance. The nature of the dienophile, whether it is symmetrical (e.g., maleic anhydride) or unsymmetrical (e.g., acrylic acid), and the reaction conditions will determine the regio- and stereoselectivity of the resulting cycloadduct.
While no specific studies on the Diels-Alder reactivity of this compound are available, research on analogous 9-substituted anthracenes provides insight into the expected outcomes. For instance, studies on chiral 9-anthrylethanol derivatives have shown that intramolecular hydrogen bonding can play a crucial role in directing the stereochemical course of the cycloaddition. researchgate.net Given the presence of a hydroxyl group in the substituent of the target molecule, similar hydrogen bonding effects with certain dienophiles could be anticipated, potentially leading to high diastereoselectivity.
The general course of the Diels-Alder reaction with a generic dienophile is depicted below:
Reaction of this compound with a Dienophile
| Diene | Dienophile | Product |
| This compound | Maleic Anhydride | 9,10-dihydro-9,10-ethanoanthracene derivative |
| This compound | N-Methylmaleimide | 9,10-dihydro-9,10-ethanoanthracene derivative |
| This compound | Dimethyl Acetylenedicarboxylate | Dibenzo[b,e]bicyclo[2.2.2]octatriene derivative |
Other cycloadditions, such as [4+4] photodimerization, are also characteristic of anthracenes. Upon irradiation with UV light, two molecules of an anthracene derivative can undergo a cycloaddition at the 9,10-positions to form a dimer. The bulky substituent in this compound would likely influence the stereochemistry of the resulting dimer.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) in anthracene predominantly occurs at the 9 and 10 positions. This regioselectivity is attributed to the higher electron density at these positions and the greater stability of the resulting sigma complex (arenium ion). nih.govorientjchem.org When an electrophile attacks the 9- or 10-position, the intermediate carbocation is stabilized by the preservation of two intact benzene (B151609) rings, which is energetically more favorable than attacking other positions that would result in a less stable naphthalene-like system. nih.gov
In the case of this compound, the 9-position is already substituted. Therefore, electrophilic attack will be directed to the 10-position. The substituent at the 9-position, being sterically demanding, will further disfavor attack at adjacent positions (1 and 8). The electronic nature of the -(C(OH)(CF3)C≡CH) group is complex; the trifluoromethyl group is strongly electron-withdrawing, while the hydroxyl and alkynyl groups can have varied effects. However, the directing effect in EAS on polycyclic aromatic hydrocarbons is primarily governed by the stability of the intermediate. Attack at the 10-position allows for the most effective delocalization of the positive charge.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For this compound, these reactions are expected to yield the corresponding 10-substituted derivatives.
Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Reagents | Expected Major Product |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 10-Nitro-2-(9-anthryl)-1,1,1-trifluorobut-3-yn-2-ol |
| Bromination | Br⁺ | Br₂/FeBr₃ | 10-Bromo-2-(9-anthryl)-1,1,1-trifluorobut-3-yn-2-ol |
| Sulfonation | SO₃ | H₂SO₄ | 10-(Sulfo)-2-(9-anthryl)-1,1,1-trifluorobut-3-yn-2-ol |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 10-(Acyl)-2-(9-anthryl)-1,1,1-trifluorobut-3-yn-2-ol |
It is important to note that under harsh reaction conditions, the substituent itself might undergo reaction. For example, the hydroxyl group could be protonated in strong acid, and the triple bond could potentially react with certain electrophiles. However, the aromatic substitution on the anthracene ring is generally the favored pathway under standard EAS conditions.
Computational Analysis of this compound: A Theoretical Approach to Reactivity and Reaction Mechanisms
Computational Studies on Reactivity and Reaction Pathways
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a molecule such as 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol, with its bulky anthryl group, a trifluoromethyl substituent, and a reactive alkyne moiety, computational studies are invaluable for elucidating its reactivity and the mechanisms of its transformations.
Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates the existence of a high-energy activated complex, known as the transition state, which is in a quasi-equilibrium with the reactants. wikipedia.org The rate of the reaction is then determined by the rate at which this complex converts into products. wikipedia.org
A key element in TST is the potential energy surface (PES), a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org The reaction coordinate is the path on the PES that connects the reactants to the products through the transition state, which is located at a saddle point on the surface. wikipedia.org By analyzing the reaction coordinate, chemists can gain a qualitative understanding of how a chemical reaction takes place. wikipedia.org
For this compound, TST and reaction coordinate analysis would be instrumental in studying reactions such as nucleophilic additions to the alkyne or substitution reactions involving the hydroxyl group. Computational methods like Density Functional Theory (DFT) can be used to locate the structures of the reactants, products, and, most importantly, the transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a critical factor in the reaction rate. libretexts.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products. researchgate.net
Computational chemistry offers a powerful lens to scrutinize the step-by-step sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. For a multifunctional compound like this compound, a variety of reaction pathways are conceivable.
For instance, in a hypothetical reaction, computational methods can help distinguish between a concerted mechanism, where all bond changes occur in a single step, and a stepwise mechanism involving one or more intermediates. By calculating the energies of all potential transition states and intermediates, the most energetically favorable pathway can be identified. This approach has been successfully applied to understand the mechanisms of complex organic reactions, including those of other polycyclic aromatic hydrocarbon derivatives. researchgate.netmdpi.com
The table below illustrates a hypothetical comparison of activation energies for different proposed mechanisms for a reaction involving this compound.
| Proposed Mechanism | Number of Steps | Calculated Activation Energy (kcal/mol) |
| Concerted Pathway | 1 | 25.3 |
| Stepwise Pathway A (via Intermediate 1) | 2 | 19.8 (rate-determining step) |
| Stepwise Pathway B (via Intermediate 2) | 2 | 32.1 (rate-determining step) |
This is a hypothetical data table for illustrative purposes.
Based on these hypothetical calculations, Stepwise Pathway A would be the most likely mechanism due to its lower activation energy.
Beyond elucidating mechanisms, computational chemistry can also provide quantitative predictions of reaction rates and selectivities. The Eyring equation, derived from TST, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). wikipedia.org By calculating ΔG‡, which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions, the absolute reaction rate constant can be estimated. wikipedia.org
These calculations are particularly useful for predicting selectivity in reactions where multiple products can be formed. For example, in an electrophilic addition to the anthryl group of this compound, several positions on the aromatic ring could be attacked. By calculating the activation energies for the formation of each possible product, the major product can be predicted. The condensed Fukui function is one theoretical method that can be used to predict the reactive sites in electrophilic reactions. researchgate.net
The following table shows a hypothetical prediction of product distribution based on calculated activation energies.
| Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (%) |
| Isomer A | 20.5 | 92.3 |
| Isomer B | 22.1 | 7.6 |
| Isomer C | 25.8 | 0.1 |
This is a hypothetical data table for illustrative purposes.
Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational chemistry accounts for solvent effects through the use of solvation models. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit (continuum), where the solvent is treated as a continuous medium with a specific dielectric constant. github.io
Advanced Applications As Synthetic Building Blocks and Research Tools
Chirality and Enantioselective Recognition (e.g., in Chiral Stationary Phases for LC)
The central carbon atom of 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol is a stereocenter, bonded to four different substituents: a 9-anthryl group, a trifluoromethyl group, a hydroxyl group, and an ethynyl (B1212043) group. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers. The distinct spatial orientation of these bulky and electronically different groups is the basis for its application in enantioselective recognition.
This compound is a valuable candidate for the development of chiral stationary phases (CSPs) for liquid chromatography (LC). When immobilized onto a solid support, such as silica (B1680970) gel, the chiral environment created by the compound can lead to differential interactions with the enantiomers of a racemic analyte. These interactions, which can include hydrogen bonding (via the hydroxyl group), π-π stacking (with the anthracene (B1667546) ring), and dipole-dipole interactions (involving the trifluoromethyl group), result in different retention times for each enantiomer, allowing for their separation.
While specific performance data for a CSP derived directly from this compound is not extensively documented, the chromatographic behavior of the structurally similar compound, 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), provides valuable insight. The enantioseparation of this related alcohol has been successfully demonstrated on various CSPs, highlighting the efficacy of the anthryl and trifluoromethyl groups in achieving chiral recognition. nih.gov The data in the following table illustrates the typical performance of such separations.
Table 1: Representative Chiral Separation Data for an Analogous Anthryl-Containing Fluoroalcohol Data for 2,2,2-trifluoro-1-(9-anthryl)ethanol on a quinidine-carbamate chiral stationary phase.
| Parameter | Value |
| Mobile Phase | Varies (e.g., mixtures of heptane, isopropanol, and polar additives) |
| Detection | UV-Vis |
| Separation Principle | Differential adsorption and interaction with the chiral stationary phase |
| Thermodynamic Data | Enthalpy and entropy differences between enantiomers can be calculated from retention data at various temperatures |
This table is illustrative of the potential of anthryl-based chiral selectors and is based on studies of analogous compounds. nih.gov
Precursor in the Synthesis of Complex Fluorinated Organic Molecules
The presence of both a trifluoromethyl group and a reactive alkyne functionality makes this compound a significant precursor for the synthesis of more complex fluorinated organic molecules. The introduction of fluorine-containing groups into organic molecules is a key strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, bioavailability, and unique electronic properties.
The terminal alkyne group is particularly versatile, serving as a handle for a variety of chemical transformations, including:
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This highly efficient and modular reaction allows for the straightforward linkage of the anthryl-fluorinated scaffold to other molecular fragments.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of conjugated systems.
Heterocycle Synthesis: The alkyne can act as a key building block in the construction of various fluorinated heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net
The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the adjacent functional groups and impart unique properties to the final products.
Building Block for Fluorescent Materials and Optical Probes
The anthracene moiety in this compound is a well-known fluorophore, characterized by its strong UV absorption and blue fluorescence emission. This inherent fluorescence makes the compound a valuable building block for the design of novel fluorescent materials and optical probes.
The photophysical properties of anthracene derivatives can be fine-tuned by chemical modification. The alkyne functionality of this compound provides a convenient point for attaching other chromophores or functional groups through reactions like Sonogashira coupling. This can lead to the creation of extended π-conjugated systems with altered absorption and emission wavelengths, as well as enhanced quantum yields.
Furthermore, the chiral nature of the molecule, combined with its fluorescence, opens up possibilities for the development of chiroptical materials and enantioselective fluorescent sensors. researchgate.net Such sensors could exhibit a differential fluorescent response upon interaction with the enantiomers of a chiral analyte, enabling rapid and sensitive determination of enantiomeric excess. The general photophysical properties of related anthryl compounds are summarized in the table below.
Table 2: General Photophysical Properties of Anthracene Derivatives
| Property | Typical Range/Characteristics |
| Absorption Maximum (λmax) | Typically in the UV region (e.g., 250-400 nm) |
| Emission Maximum (λem) | Typically in the blue region of the visible spectrum (e.g., 400-500 nm) |
| Fluorescence Quantum Yield (ΦF) | Can be high, depending on the substitution and solvent environment |
| Fluorescence Lifetime (τF) | Typically in the nanosecond range |
This table provides a general overview of the fluorescence properties of the anthracene core structure.
Catalyst or Ligand in Organometallic and Organic Catalysis
The structure of this compound suggests its potential use as a ligand in organometallic and organic catalysis. The hydroxyl group and the π-system of the alkyne can both act as coordination sites for metal centers. libretexts.org The bulky anthracene group can create a specific steric environment around the metal, which can influence the selectivity of a catalytic reaction.
While there are no specific reports on the use of this exact molecule as a catalyst or ligand, its structural motifs are found in known catalytic systems. For example, chiral propargyl alcohols can be used to synthesize chiral allenes through metal-catalyzed rearrangements. The trifluoromethyl group can also play a role by modifying the electronic properties of the ligand, which in turn affects the catalytic activity of the coordinated metal.
Potential catalytic applications could include:
Asymmetric Hydrogenation: As a chiral ligand, it could induce enantioselectivity in the hydrogenation of prochiral substrates.
Cross-Coupling Reactions: Its complexes with transition metals like palladium or copper could be explored as catalysts in various cross-coupling reactions.
Lewis Acid Catalysis: The hydroxyl group, after deprotonation, could coordinate to a metal to form a chiral Lewis acid catalyst.
Further research is needed to explore and validate the catalytic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol with high purity?
- Methodological Answer : Cyclization of precursor alcohols (e.g., 2-amino-5-chlorophenyl derivatives) using urea in aromatic hydrocarbons (e.g., toluene) or ketones at reflux temperatures (100–110°C) yields the compound. Acid catalysts like HCl or trifluoroacetic acid (TFA) improve reaction efficiency. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients removes impurities .
- Key Parameters :
| Solvent | Acid Catalyst | Temperature | Yield Range |
|---|---|---|---|
| Toluene | HCl | Reflux | 70–85% |
| Acetone | TFA | 80°C | 65–78% |
Q. Which spectroscopic techniques are critical for characterizing structural and stereochemical features of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves anthryl proton environments (δ 7.5–8.8 ppm) and trifluoromethyl signals (δ -60 to -70 ppm for ¹⁹F NMR).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry of the trifluorobutynol backbone and anthryl orientation .
Q. How does the anthryl group influence photochemical stability under UV light?
- Methodological Answer : Anthryl’s extended π-system increases UV absorption (λmax ~350 nm) but may induce photodegradation. Stability assays in ethanol/acetonitrile under controlled UV exposure (254 nm, 24 hrs) quantify degradation via HPLC. Use of radical scavengers (e.g., BHT) mitigates photooxidation .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity. Systematic solubility studies using Hansen solubility parameters (δD, δP, δH) identify optimal solvents (e.g., THF, DCM). Differential Scanning Calorimetry (DSC) measures melting points to correlate crystallinity with solubility .
Q. What strategies optimize enantioselective synthesis of the (S)-isomer for pharmacological studies?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with BINOL-derived ligands achieve enantiomeric excess (ee >90%). Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) spectroscopy. Kinetic resolution during cyclization improves selectivity .
Q. How do trace impurities (e.g., cyclopropane derivatives) affect pharmacological assays, and how are they quantified?
- Methodological Answer : Impurities like 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (CAS 391860-73-4) are quantified using LC-MS with a C18 column (0.1% TFA in water/acetonitrile gradient). Limit of detection (LOD) <0.1% ensures assay reliability. Pharmacopeial standards (USP/EP) validate methods .
Q. What mechanistic insights explain the compound’s reactivity in Sonogashira or Heck coupling reactions?
- Methodological Answer : The trifluorobutynol moiety acts as an electron-deficient alkyne, facilitating Pd-catalyzed cross-couplings. Kinetic studies (via <sup>19</sup>F NMR) track reaction progress. Ligand screening (e.g., XPhos vs. SPhos) optimizes yields. Density Functional Theory (DFT) models predict regioselectivity .
Contradiction Resolution & Optimization
Q. Why do reported yields vary significantly when scaling from milligram to gram quantities?
- Methodological Answer : Exothermic side reactions (e.g., dimerization) dominate at larger scales. Use of flow reactors with precise temperature control (0–5°C) suppresses byproducts. Reaction Monitoring Tools (Raman spectroscopy) detect intermediates in real-time .
Q. How can researchers validate conflicting X-ray crystallography vs. computational stereochemistry predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
